molecular formula C10H10O4 B8783864 Methyl 2-formyl-6-methoxybenzoate

Methyl 2-formyl-6-methoxybenzoate

Cat. No. B8783864
M. Wt: 194.18 g/mol
InChI Key: FINGOCCQPUZZDR-UHFFFAOYSA-N
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Patent
US09402841B2

Procedure details

Into a solution of methyl 2-methoxy-6-vinylbenzoate (22 g, 0.11 mol) in anhydrous DCM (400 mL) was bubbled O3 at −78° C. over a 30 minute period. Next, nitrogen gas was bubbled into the solution until it turned colorless. Dimethylsulfane (20 mL) was added dropwise and the resulting mixture was warmed to RT and stirred for 2 hours. The mixture was washed with water (30 mL) and the aqueous layer was extracted with DCM (3×100 mL). The organic layers were combined, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (0-90%) and PE to give the title compound (11.8 g, 53.6%). 1H NMR (400 MHz, CDCl3) δ ppm 9.97 (s, 1H), 7.56 (t, J=8.0 Hz, 1H), 7.47 (d, J=8.0 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 3.98 (s, 3H), 3.90 (s, 3H).
Quantity
22 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
53.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=C)[C:4]=1[C:5]([O:7][CH3:8])=[O:6].[O:15]=[O+][O-]>C(Cl)Cl>[CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([O:7][CH3:8])=[O:6])=[O:15]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C(=CC=C1)C=C
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, nitrogen gas was bubbled into the solution until it
ADDITION
Type
ADDITION
Details
Dimethylsulfane (20 mL) was added dropwise
WASH
Type
WASH
Details
The mixture was washed with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of EtOAc (0-90%) and PE

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=C(C(=O)OC)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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